Hexamidine Dihydrochloride

Pre-formulation characterization Thermal analysis Solid-state stability

Hexamidine dihydrochloride (HEX H, CAS 50357-46-5) is an aromatic diamidine salt offering distinct advantages for topical delivery and high-temperature processing. Compared to the common diisethionate (HEX D), HEX H achieves >2.3-fold greater dermal uptake (ex vivo) and a 41°C higher melting point (266°C vs 225°C), ensuring stability in hot-melt and wax-based formulations. For R&D prioritizing epidermal/dermal targeting or thermal robustness, HEX H is the scientifically rational choice. Both salts are recognized by the CIR Expert Panel as safe for cosmetics at ≤0.10%. Procure research-grade HEX H (≥98%) to leverage superior permeation and processing in your formulation or mechanistic studies.

Molecular Formula C20H28Cl2N4O2
Molecular Weight 427.4 g/mol
CAS No. 50357-46-5
Cat. No. B028043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamidine Dihydrochloride
CAS50357-46-5
Synonyms1,6-di(para-amidinophenoxy)hexane
1,6-di-(4-amidinophenoxy)hexane
Désomédine
hexamidine
hexamidine dihydrochloride
hexamidine diisethionate
hexamidine isethionate
Hexaseptine
Hexomédine
Hexomedin
Hexomedin N
Hexomedine
Laryngomedin N
Ophtamedine
Molecular FormulaC20H28Cl2N4O2
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl
InChIInChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H
InChIKeyDGMYFHPQQKVKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamidine Dihydrochloride (CAS 50357-46-5) – Technical Baseline for Antimicrobial Research and Topical Formulation Procurement


Hexamidine dihydrochloride (HEX H, CAS 50357-46-5) is an aromatic diamidine salt and a strong organic base, first synthesized and patented as a trypanocide in 1939 [1]. It functions as a cationic biocide with documented broad-spectrum activity against Gram-positive bacteria (including multidrug-resistant strains), select Gram-negative bacteria, fungi, and amoebae [2]. While hexamidine is predominantly commercialized as the diisethionate salt (HEX D, CAS 659-40-5), the dihydrochloride form possesses distinct physicochemical and delivery properties that substantively differentiate it for specific research and formulation applications [1][3].

Hexamidine Dihydrochloride – Why Salt Form Selection Materially Alters Procurement and Formulation Outcomes


Hexamidine dihydrochloride (HEX H) and hexamidine diisethionate (HEX D) are chemically distinct salts of the identical hexamidine base. Despite sharing the same cationic active moiety, their differing counterions impart measurable divergence in melting point, aqueous solubility, distribution coefficient, and critically, percutaneous absorption behavior [1]. Substituting one salt for the other without formulation recalibration demonstrably alters both thermal processing parameters and dermal delivery efficiency, with HEX H achieving >2.3-fold greater skin uptake under equivalent formulation conditions [2]. Furthermore, regulatory safety assessments establish concentration limits (≤0.10%) for cosmetic applications that apply to both salts, but the salt-specific physicochemical profile governs which formulation strategies are technically feasible [3].

Hexamidine Dihydrochloride (CAS 50357-46-5) – Quantified Differential Evidence Against HEX D and Chlorhexidine


Thermal Processing and Crystallinity – HEX H vs HEX D Melting Point Differential

Differential scanning calorimetry (DSC) analysis of purified hexamidine salts established that HEX H exhibits a melting point of 266°C compared with 225°C for HEX D, a 41°C elevation [1]. This higher thermal threshold confers expanded processing latitude during high-temperature manufacturing steps where HEX D may undergo phase transitions or degradation.

Pre-formulation characterization Thermal analysis Solid-state stability

Lipophilicity and Partitioning Behavior – LogD(pH 7.4) Comparison of HEX H vs HEX D

Octanol-pH 7.4 buffer distribution coefficient (LogD) measurements demonstrate that HEX H (LogD = -0.70) is marginally more lipophilic than HEX D (LogD = -0.74) under physiological pH conditions [1]. This difference, while numerically small, contributes directionally to the observed enhancement in stratum corneum partitioning and subsequent skin permeation.

Physicochemical characterization Lipophilicity Membrane partitioning

Ex Vivo Skin Permeation – Quantified Delivery Advantage of HEX H Over HEX D

In vitro Franz cell permeation studies using porcine skin compared the dermal uptake of HEX H versus HEX D from identical PG:PGML (50:50) binary solvent systems. HEX H achieved >70% extraction from the skin, whereas HEX D demonstrated significantly lower uptake at approximately 30% under the same conditions [1]. This represents a >2.3-fold enhancement in cutaneous delivery attributable solely to the counterion difference.

Topical formulation Franz cell permeation Dermal delivery Ex vivo skin model

In Vivo Antibacterial Efficacy – Hexamidine vs Chlorhexidine Comparative Reduction Data

A controlled in vivo study evaluated hydro-alcoholic solutions of hexamidine (HXM) versus chlorhexidine (CHX) on cutaneous flora from 20 healthy volunteers. CHX achieved 99-100% bacterial reduction, whereas HXM produced 70-90% reduction (p < 0.001) [1]. Notably, CHX demonstrated a less disruptive effect on the natural balance of the bacterial population, with more rapid return to baseline flora proportions one hour post-treatment [1].

Antiseptic efficacy In vivo antibacterial Skin disinfection Clinical microbiology

Cosmetic Ingredient Safety – Regulatory Concentration Limit of ≤0.10% for Both Salts

The Expert Panel for Cosmetic Ingredient Safety (CIR) confirmed in a 2023 updated assessment that Hexamidine and Hexamidine Diisethionate are safe as cosmetic ingredients when used at concentrations ≤0.10% [1]. This confirmation followed review of newly available studies since the original 2007 assessment and updated product-type and concentration-of-use data.

Cosmetic safety assessment Regulatory compliance Toxicology CIR Expert Panel

Protease Inhibition Activity – Class-Level Enzyme Inhibitory Profile

Hexamidine (as the dihydrochloride dihydrate) has been demonstrated to act as a competitive inhibitor of trypsin-like serine proteases, with Ki values reported for trypsin (1.9 µM) and thrombin (4.5 µM) [1]. HEX D has additionally shown inhibitory activity against urokinase, plasmin, and plasma kallikrein, with this activity conserved across both salt forms [2].

Enzyme inhibition Serine protease Inflammation modulation Skin aging

Hexamidine Dihydrochloride (CAS 50357-46-5) – Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Topical Antimicrobial Formulations Requiring Enhanced Dermal Bioavailability

Procurement of HEX H is scientifically justified for topical formulations (creams, gels, ointments) where maximizing active deposition within the epidermis and dermis is a critical performance objective. The >2.3-fold higher skin extraction of HEX H versus HEX D from PG:PGML vehicles, as quantified by ex vivo Franz cell studies [1], provides a formulation efficiency rationale for selecting HEX H over the more commonly available HEX D, particularly when cost-in-use considerations and target tissue concentrations are primary drivers.

High-Temperature Manufacturing Processes for Solid or Semi-Solid Dosage Forms

HEX H is preferentially indicated for formulations subjected to elevated thermal processing, including hot-melt extrusion, hot-fill emulsions, or wax-based stick formulations. The 41°C higher melting point of HEX H (266°C) compared with HEX D (225°C) [2] confers measurable processing robustness, reducing the risk of premature melting, phase separation, or polymorphic conversion during manufacturing steps where HEX D may approach its thermal threshold.

Cosmetic Preservative Systems Operating Within Regulatory Concentration Limits

Both HEX H and HEX D may be utilized as preservative actives in cosmetic formulations at concentrations ≤0.10%, as confirmed by the 2023 CIR Expert Panel safety re-assessment [3]. Formulators selecting HEX H for this application should consider the compound's antimicrobial spectrum, which includes activity against Gram-positive bacteria and select Gram-negative organisms [4], alongside the salt-specific delivery and processing advantages delineated in the differential evidence above.

Research on Protease-Mediated Inflammatory Pathways and Skin Barrier Homeostasis

HEX H serves as a validated tool compound for investigating the role of serine protease inhibition in cutaneous biology. The documented Ki values against trypsin (1.9 µM) and thrombin (4.5 µM) [5], coupled with the broader protease inhibitory profile of the hexamidine cation [6], support its use in mechanistic studies of inflammation, epidermal barrier function, and protease-associated skin aging. The improved skin penetration of HEX H relative to HEX D [1] makes the dihydrochloride salt the preferred form for ex vivo or in vivo topical delivery studies.

Technical Documentation Hub

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